molecular formula C15H13FO4 B6364753 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1179057-97-6

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6364753
CAS RN: 1179057-97-6
M. Wt: 276.26 g/mol
InChI Key: WEWRLVSGOUQWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid (2,5-DMPFB) is an organic compound that is widely used in scientific research due to its versatility and wide range of applications. It is a phenyl-fluoro-benzoic acid derivative and is used in a variety of research areas, including organic synthesis, biochemistry, pharmacology, and drug design.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used in organic synthesis, biochemistry, pharmacology, and drug design. In organic synthesis, 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In biochemistry, it is used to study the structure and function of proteins and other biomolecules. In pharmacology, it is used to study the effects of drugs on the body. Finally, in drug design, it is used to design and develop new drugs.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450. This inhibition can lead to changes in the metabolism of drugs, as well as changes in the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to alter the structure and function of proteins and other biomolecules. It has also been shown to modulate the expression of genes, which can lead to changes in cell growth and differentiation. Finally, it has been shown to modulate the activity of enzymes, which can lead to changes in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of experiments. Additionally, it can be used in a variety of research areas, including organic synthesis, biochemistry, pharmacology, and drug design.
However, there are also some limitations to using 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% in lab experiments. The compound has a relatively low solubility, making it difficult to use in some experiments. Additionally, the compound is not well understood, making it difficult to predict the effects of its use in experiments.

Future Directions

There are a number of potential future directions for research using 2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95%. The compound could be used to further study its mechanism of action, as well as to explore its effects on gene expression, enzyme activity, and other biochemical and physiological processes. Additionally, the compound could be used to develop new drugs, as well as to improve existing drugs. Finally, the compound could be used to study the structure and function of proteins and other biomolecules.

Synthesis Methods

2-(2,5-Dimethoxyphenyl)-5-fluorobenzoic acid, 95% is synthesized through a process known as the Heck Reaction. This reaction involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. The reaction produces a phenyl-fluoro-benzoic acid derivative, which can then be used in further research.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)12(8-10)11-5-3-9(16)7-13(11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWRLVSGOUQWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681213
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179057-97-6
Record name 4-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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